molecular formula C8H9Cl2NO B1607026 2-(3,5-Dichlorophenoxy)ethylamine CAS No. 67883-07-2

2-(3,5-Dichlorophenoxy)ethylamine

Cat. No. B1607026
CAS RN: 67883-07-2
M. Wt: 206.07 g/mol
InChI Key: FJMQDWMDXIGLLM-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)ethylamine is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as 2-(3,5-Dichlorophenoxy)ethylamine hydrochloride or DCPA amine. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)ethylamine is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells by activating the p53 pathway, which is a key regulator of cell death. In herbicidal activity, 2-(3,5-Dichlorophenoxy)ethylamine is believed to interfere with the plant hormone auxin, which is essential for plant growth and development.
Biochemical and Physiological Effects:
Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine can induce apoptosis in cancer cells by activating the p53 pathway. In herbicidal activity, this compound is believed to interfere with the plant hormone auxin, leading to the inhibition of plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-Dichlorophenoxy)ethylamine in lab experiments is its high purity and stability. This compound is readily available and can be easily synthesized using standard laboratory techniques. However, one of the main limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for research on 2-(3,5-Dichlorophenoxy)ethylamine. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anti-cancer agent. In agriculture, more research is needed to determine the herbicidal activity of this compound on various plant species. In industry, further studies are needed to determine the potential applications of this compound as a precursor for the synthesis of various chemicals.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)ethylamine has been extensively researched for its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-cancer agent. Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-(3,5-Dichlorophenoxy)ethylamine has been studied for its potential use as a herbicide. This compound is a structural analogue of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. Several studies have shown that 2-(3,5-Dichlorophenoxy)ethylamine has similar herbicidal activity to 2,4-D, making it a potential alternative to this widely used herbicide.
In industry, 2-(3,5-Dichlorophenoxy)ethylamine has been studied for its potential use as a precursor for the synthesis of various chemicals, including pharmaceutical intermediates and agrochemicals.

properties

IUPAC Name

2-(3,5-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMQDWMDXIGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218109
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67883-07-2
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[2-(3,5-dichloro-phenoxy)-ethyl]-isoindole-1,3-dione (1.29 g, 3.84 mmol) and hydrazine hydrate (202 mg, 4.05 mmol) in MeOH (16 mL) was heated at reflux for 2 h. The mixture was cooled to room temperature and Et2O was added. The suspension was shaken with 40% aqueous potassium hydroxide. The aqueous solution was extracted with Et2O (3×) and the combined organic layers were dried (K2CO3), filtered, and concentrated to provide the title compound (870 mg). 1HNMR (400 MHz, CDCl3) δ 6.95 (m, 1H), 6.80 (m, 2H), 3.95 (m, 2H), 3.07 (t, 2H), 1.70 (bs, 2H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
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Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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